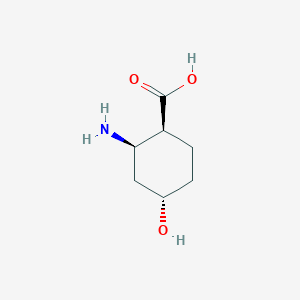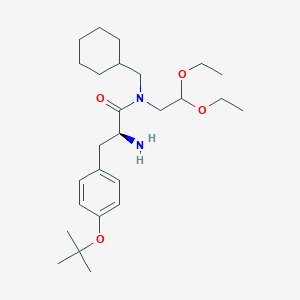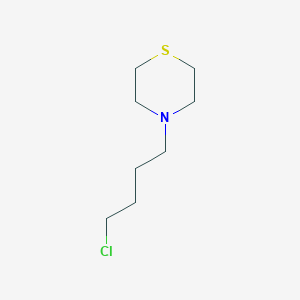
8-Quinolinamine, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinamine, 6-phenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields. The structure of 8-Quinolinamine, 6-phenyl- consists of a quinoline ring system with an amine group at the 8th position and a phenyl group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 6-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .
Industrial Production Methods: Industrial production of 8-Quinolinamine, 6-phenyl- often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinamine, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
8-Quinolinamine, 6-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.
Industry: The compound is used in the development of new materials and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of 8-Quinolinamine, 6-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
8-Quinolinamine: Lacks the phenyl group at the 6th position.
6-Phenylquinoline: Lacks the amine group at the 8th position.
Uniqueness: 8-Quinolinamine, 6-phenyl- is unique due to the presence of both the amine group at the 8th position and the phenyl group at the 6th position. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
68527-71-9 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
6-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H12N2/c16-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-17-15(12)14/h1-10H,16H2 |
Clé InChI |
VLTRZBCWTJABMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)



![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

